2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

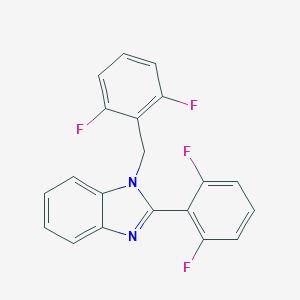

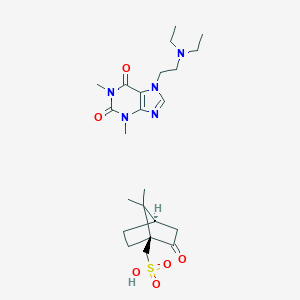

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound with pronounced antiviral characteristics . It holds significant promise in impeding the propagation of influenza A and HIV, among other viruses . The compound has a molecular formula of C19H23NO6 and a molecular weight of 361.39 .

Molecular Structure Analysis

The molecular structure of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is represented by the SMILES string:CC(=O)N[C@@H]1C@HCO)O)O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.

科学的研究の応用

Synthesis of Potential Therapies

Researchers have synthesized various glycosides, including those similar to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," for potential antitumor activities. For instance, the synthesis and evaluation of diosgenyl glycosides, incorporating D-glucosamine residues, showed promising antitumor activities by inducing apoptosis in B cell chronic leukemia, highlighting the application of glycoside derivatives in cancer therapy research (Myszka et al., 2003).

Development of Enzyme Inhibitors

The construction of hyaluronan trisaccharide analogues represents another significant application area. These analogues have been synthesized for potential use as hyaluronic acid synthases inhibitors, which could play a crucial role in developing treatments for diseases where hyaluronan synthesis is a factor (Guo, 2009).

Glycosylation Methodologies

In the realm of synthetic chemistry, "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside" related compounds have been utilized in sophisticated glycosylation procedures. These methodologies facilitate the synthesis of complex glycosides and oligosaccharides, proving essential for studying carbohydrate-based interactions in biological systems (Pertel et al., 2018).

Surface Activity and Surfactant Development

Research into novel sugar-based surfactants has led to the synthesis of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides. These compounds, which share a structural framework with "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," exhibit significant surface activity and improved water solubility, indicating their potential as novel surfactants in various applications (Ji et al., 2017).

Conformational Studies and Molecular Design

The study of 6-C-methyl-substituted 2-acetamido-2-deoxy-β-D-glucopyranosides, which are structurally related to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," has provided insights into the conformational preferences of these molecules. Such studies are crucial for understanding the physical chemistry underpinning the biological activity of glycosides and for the rational design of new molecules (Achkar et al., 2005).

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVPDFSOUPHFE-FVVUREQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457103 |

Source

|

| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

197574-95-1 |

Source

|

| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)

![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)